Benzenemethanamine, N-hydroxy-N-propyl-
Description
This structure introduces unique physicochemical properties, including polarity from the hydroxyl group and hydrophobic contributions from the propyl chain.
Properties
CAS No. |
65616-27-5 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-benzyl-N-propylhydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-2-8-11(12)9-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
WRPNJSSHGKGZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-hydroxy-N-propyl- typically involves the reaction of benzenemethanamine with propyl hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzenemethanamine, N-hydroxy-N-propyl- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Types of Reactions:
Oxidation: Benzenemethanamine, N-hydroxy-N-propyl- can undergo oxidation reactions, where the hydroxy group is oxidized to form a carbonyl group.
Reduction: The compound can also be reduced to form the corresponding amine.
Substitution: Various substitution reactions can occur, where the hydroxy or propyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzenemethanamine derivatives.
Substitution: Formation of various substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-hydroxy-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-hydroxy-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzenemethanamine, N-hydroxy-N-propyl- with key analogs based on substituents, molecular properties, and safety profiles:
Structural and Functional Group Analysis
- However, the propyl chain may reduce solubility relative to smaller substituents (e.g., methyl).
- N-cyclopropyl-4-tert-butyl analog : Bulky substituents enhance steric hindrance, likely reducing reactivity but improving stability in catalytic applications .
- Chlorinated derivatives (e.g., SKF 688A) : The β-chloroethyl group introduces electrophilic reactivity, contributing to alkylating properties and toxicity, as seen in historical pharmaceuticals .
Physicochemical Properties
- Boiling points : N-isopropylbenzenemethanamine has a relatively high boiling point (200°C), consistent with its moderate molecular weight and hydrophobic substituents .
- Solubility : Hydroxyl-containing analogs (e.g., N-hydroxy-N-propyl-) are expected to exhibit greater solubility in polar solvents than fully alkylated derivatives.
Biological Activity
Benzenemethanamine, N-hydroxy-N-propyl- (CAS Number: 65616-27-5) is a compound of interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Benzenemethanamine, N-hydroxy-N-propyl- features a hydroxy group and a propyl group attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.
The biological activity of Benzenemethanamine, N-hydroxy-N-propyl- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on these targets, while the propyl group may enhance hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Biological Activities
Research has indicated that Benzenemethanamine, N-hydroxy-N-propyl- may exhibit several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar structures have shown significant AChE inhibitory potency (IC50 values in the range of 0.32 to 1.88 µM) .
- Therapeutic Applications : Its potential as a precursor in drug development has been explored, particularly in creating compounds with enhanced pharmacological properties.
Case Study 1: Enzyme Interaction
A study focused on the interaction of N-hydroxy-N-propyl derivatives with AChE showed that modifications to the benzene ring could significantly enhance inhibitory activity. For instance, compounds with electron-donating groups exhibited improved potency compared to those without . This suggests that Benzenemethanamine, N-hydroxy-N-propyl- could be optimized for better therapeutic efficacy.
Case Study 2: Synthesis and Evaluation
In another research effort, the synthesis of chalcone derivatives incorporating similar amine structures was evaluated for their biological activity. These derivatives displayed varying degrees of AChE inhibition, indicating that structural modifications can lead to significant changes in biological outcomes . This highlights the importance of chemical structure in determining the biological activity of compounds like Benzenemethanamine, N-hydroxy-N-propyl-.
Comparative Analysis
To better understand the unique properties of Benzenemethanamine, N-hydroxy-N-propyl-, it is useful to compare it with similar compounds:
| Compound Name | Functional Groups | Notable Biological Activity |
|---|---|---|
| Benzenemethanamine, N-hydroxy-N-propyl- | Hydroxy, Propyl | Potential AChE inhibitor |
| Benzenemethanamine, N-hydroxy-N-(phenylmethyl) | Hydroxy, Phenylmethyl | Variable AChE inhibition |
| Benzeneethanamine, N-propyl- | Propyl | Lower reactivity |
| Benzeneethanamine, N,α-dimethyl- | Dimethyl | Different pharmacological profile |
This table illustrates how variations in functional groups can lead to different biological activities and reactivities among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
